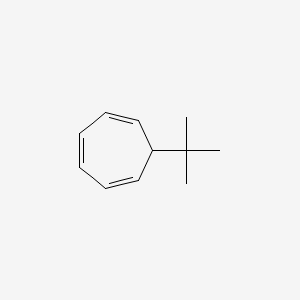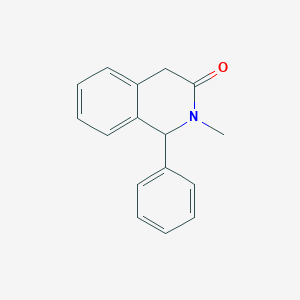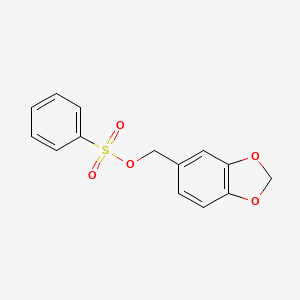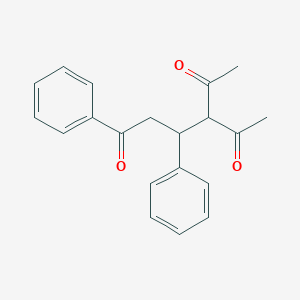
Erbium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium-nickel is an intermetallic compound formed by the combination of erbium and nickel. Erbium is a rare-earth element with the atomic number 68, known for its silvery-white appearance and its use in various high-tech applications. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its corrosion resistance and use in alloys. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erbium-nickel compounds typically involves high-temperature methods. One common approach is the direct reaction of erbium and nickel metals at elevated temperatures. This process requires a controlled atmosphere, often using inert gases like argon to prevent oxidation. The reaction can be represented as:
Er+Ni→ErNi
Industrial Production Methods
Industrial production of erbium-nickel compounds often involves advanced metallurgical techniques. One such method is arc melting, where erbium and nickel are melted together in an electric arc furnace. This method ensures a homogeneous mixture and allows for precise control over the composition of the resulting alloy .
Analyse Des Réactions Chimiques
Types of Reactions
Erbium-nickel compounds can undergo various chemical reactions, including:
Oxidation: Erbium-nickel can react with oxygen to form oxides.
Reduction: Reduction reactions can be used to revert erbium-nickel oxides back to the metallic state.
Substitution: In certain conditions, erbium-nickel can undergo substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The reactions typically occur at high temperatures to facilitate the necessary chemical changes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of erbium-nickel can produce erbium oxide and nickel oxide, while reduction can yield pure erbium and nickel metals .
Applications De Recherche Scientifique
Erbium-nickel compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including imaging and drug delivery.
Medicine: Studied for their potential in cancer treatment and other medical therapies.
Industry: Utilized in the production of high-strength alloys and advanced materials for aerospace and other high-tech industries
Mécanisme D'action
The mechanism by which erbium-nickel compounds exert their effects is often related to their electronic structure and ability to interact with other molecules. In catalysis, for example, the compound can facilitate chemical reactions by providing active sites for reactants to interact. The specific molecular targets and pathways involved depend on the application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erbium Oxide: Another compound of erbium, known for its use in ceramics and glass coloring.
Nickel Aluminide: A nickel-based intermetallic compound used in high-temperature applications.
Erbium Chloride: Used in various chemical processes and as a precursor for other erbium compounds
Uniqueness
Erbium-nickel stands out due to its unique combination of properties from both erbium and nickel. It offers a balance of high strength, corrosion resistance, and catalytic activity, making it suitable for a wide range of applications that other similar compounds may not be able to match .
Propriétés
Numéro CAS |
12159-55-6 |
|---|---|
Formule moléculaire |
ErNi |
Poids moléculaire |
225.95 g/mol |
Nom IUPAC |
erbium;nickel |
InChI |
InChI=1S/Er.Ni |
Clé InChI |
KIPOFIHPOLEEOP-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
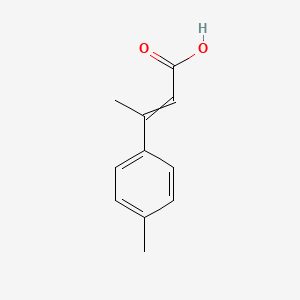


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
